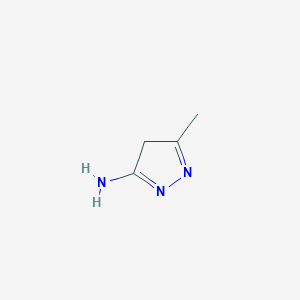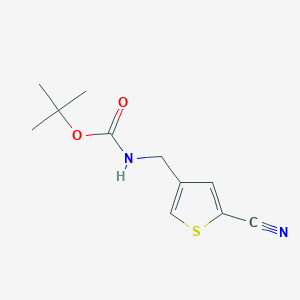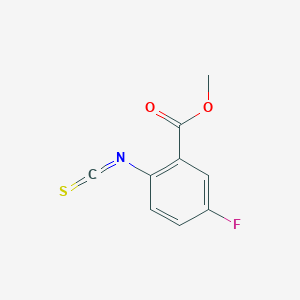
Methyl 5-fluoro-2-isothiocyanatobenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 5-fluoro-2-isothiocyanatobenzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of a fluorine atom at the 5-position and an isothiocyanate group at the 2-position of the benzoate ring
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 5-fluoro-2-isothiocyanatobenzoate can be synthesized through a multi-step process. One common method involves the initial fluorination of methyl 2-aminobenzoate to introduce the fluorine atom at the 5-position. This is followed by the conversion of the amino group to an isothiocyanate group using thiophosgene (CSCl2) under controlled conditions. The reaction typically requires an inert atmosphere and a suitable solvent such as dichloromethane.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale fluorination and isothiocyanation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions: Methyl 5-fluoro-2-isothiocyanatobenzoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The isothiocyanate group can react with nucleophiles such as amines to form thiourea derivatives.
Electrophilic Aromatic Substitution: The fluorine atom on the aromatic ring can participate in electrophilic substitution reactions, allowing for further functionalization of the compound.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common Reagents and Conditions:
Nucleophilic Substitution: Amines, solvents like dichloromethane, and mild heating.
Electrophilic Aromatic Substitution: Electrophiles such as halogens, solvents like acetic acid, and catalysts like iron(III) chloride.
Hydrolysis: Water, acids (e.g., hydrochloric acid), or bases (e.g., sodium hydroxide).
Major Products:
Thiourea Derivatives: Formed from nucleophilic substitution.
Functionalized Aromatic Compounds: Resulting from electrophilic aromatic substitution.
Carboxylic Acids: Produced through hydrolysis of the ester group.
Scientific Research Applications
Methyl 5-fluoro-2-isothiocyanatobenzoate has several scientific research applications:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: Investigated for its potential as a building block in the development of pharmaceuticals, particularly those targeting specific enzymes or receptors.
Biological Studies: Employed in the study of enzyme inhibition and protein labeling due to its reactive isothiocyanate group.
Material Science: Utilized in the preparation of functionalized materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of methyl 5-fluoro-2-isothiocyanatobenzoate primarily involves its reactive isothiocyanate group. This group can form covalent bonds with nucleophilic sites on proteins, such as the thiol groups of cysteine residues. This covalent modification can inhibit enzyme activity or alter protein function, making the compound useful in biochemical studies and drug development.
Comparison with Similar Compounds
Methyl 5-fluoro-2-aminobenzoate: Similar structure but with an amino group instead of an isothiocyanate group.
Methyl 2-isothiocyanatobenzoate: Lacks the fluorine atom at the 5-position.
Methyl 5-chloro-2-isothiocyanatobenzoate: Contains a chlorine atom instead of a fluorine atom at the 5-position.
Uniqueness: Methyl 5-fluoro-2-isothiocyanatobenzoate is unique due to the combination of the fluorine atom and the isothiocyanate group on the benzoate ring. This combination imparts distinct reactivity and potential biological activity, making it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
methyl 5-fluoro-2-isothiocyanatobenzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6FNO2S/c1-13-9(12)7-4-6(10)2-3-8(7)11-5-14/h2-4H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTLOLYOZLMTBHA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC(=C1)F)N=C=S |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6FNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-{[(Benzyloxy)carbonyl]amino}bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B8016819.png)
![{[4-Fluoro-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}dimethylamine hydrochloride](/img/structure/B8016830.png)
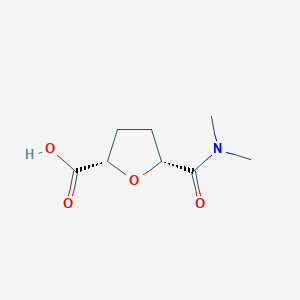
![[(2S)-2-aminopropyl]dimethylamine dihydrochloride](/img/structure/B8016845.png)
![6-Thia-3-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B8016848.png)
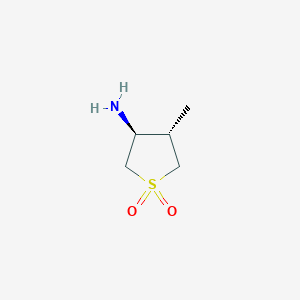
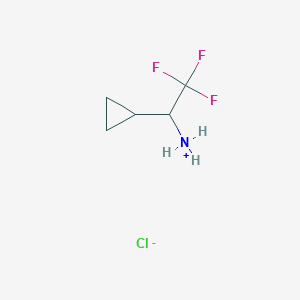
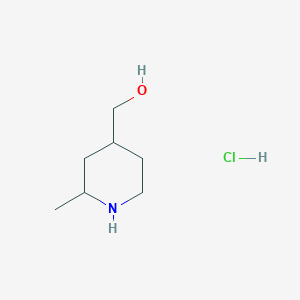
![tert-butyl N-[(2S,3S)-2-methylpyrrolidin-3-yl]carbamate](/img/structure/B8016876.png)
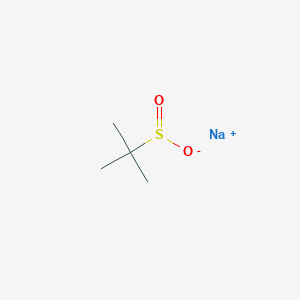
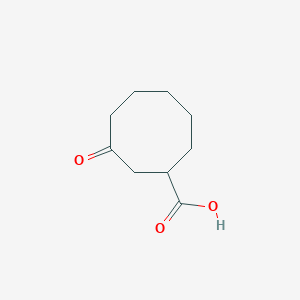
![1,5-Dioxaspiro[5.5]undecan-3-ol, 10-methyl-7-(1-methylethyl)-](/img/structure/B8016903.png)
